2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H19N3O6 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.12738533 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis and heterocyclic chemistry has explored the synthesis and properties of compounds structurally related to 2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. For instance, Li et al. (2017) detailed the synthesis of heterocyclic derivatives via a tandem nitration/cyclization reaction, highlighting the versatility of such compounds in organic synthesis and potential applications in drug development and materials science (Li et al., 2017).
Antiviral Research
In the field of antiviral research, compounds structurally similar to the query compound have been investigated for their potential antiviral effects. For example, Garcia-Gancedo et al. (1979) studied the antiviral action of benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses, indicating the potential of such compounds in developing new antiviral therapies (Garcia-Gancedo et al., 1979).
Cancer Research
In cancer research, novel benzo[de]isoquinoline-diones have been evaluated for their antitumor efficacy. Mukherjee et al. (2013) investigated the in vivo anti-tumoral potency of a related compound, demonstrating significant tumor regression effects in murine tumor models, which supports further investigation into the therapeutic potential of such compounds in cancer treatment (Mukherjee et al., 2013).
Photophysical Properties and Applications
Research into the photophysical properties of benzo[de]isoquinoline-1,3-diones has revealed their potential in materials science, particularly in the development of fluorescent materials. Bojinov et al. (2007) synthesized novel fluorophores based on benzo[de]isoquinoline-1,3-dione derivatives, showing promising applications in brightening and stabilizing polymers due to their excellent photostability and emission properties (Bojinov & Panova, 2007).
Breast Cancer Targeting
In a targeted approach to breast cancer therapy, Gilbert et al. (2020) identified a naphthalimide analogue that selectively targets breast cancer cells via the aryl hydrocarbon receptor pathway. This study underscores the potential of structurally related compounds in developing selective and potent cancer therapies (Gilbert et al., 2020).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-6-morpholin-4-yl-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-31-19-8-3-2-7-17(19)25-22(27)15-6-4-5-14-20(15)16(23(25)28)13-18(26(29)30)21(14)24-9-11-32-12-10-24/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXYDTGOLNGWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCOCC5)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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